L-mannopyranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10030-80-5; 3458-28-4 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.156 |
IUPAC Name |
(3R,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m0/s1 |
InChI Key |
WQZGKKKJIJFFOK-JFNONXLTSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
solubility |
not available |
Origin of Product |
United States |
Coupling Via Anomeric Carbanions Glycosyl Sulfoxides
One established approach involves the generation of an anomeric carbanion from glycosyl sulfoxides. Glycosyl phenyl sulfoxides, particularly those derived from α-D-mannopyranose, can undergo phenylsulfinyl-lithium exchange to generate a nucleophilic anomeric carbanion. This intermediate can then react with various carbon electrophiles, such as aldehydes, ketones, alkyl halides, and nitriles. This method is known for its stereospecificity, proceeding with retention of configuration at the anomeric center. Reactions with aldehydes generally provide the best yields acs.org.
Transition Metal Catalyzed Cross Coupling Reactions
Transition metal catalysis, particularly palladium catalysis, has emerged as a powerful tool for C-glycoside synthesis. These methods offer high efficiency, functional group tolerance, and control over stereochemistry.
Suzuki-Miyaura Type Cross-Coupling: Glycosyl borates, derived from mannose precursors, can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl bromides. This strategy typically yields β-C-aryl glycosides in moderate to good yields and has been instrumental in the synthesis of biologically active molecules rsc.org.
C–H Glycosylation: Palladium-catalyzed C–H activation and glycosylation offers a direct route to C-glycosides. Auxiliary-directed remote C–H glycosylation of tryptophan with mannosyl chloride, for instance, has been successfully employed to synthesize C-α-mannosyl tryptophan with high efficiency and stereoselectivity chinesechemsoc.org. Ortho-directed C–H glycosylation using glycosyl chlorides and directing auxiliaries on substrates like arylamines and N-heteroarenes also provides C-aryl glycosides with high yields and α-diastereoselectivities rsc.org.
Glycosyl Stannanes and Sulfonium (B1226848) Salts: Synergistic palladium/copper catalysis enables the coupling of glycosyl stannanes and sulfonium salts, leading to the formation of C-aryl and C-alkenyl glycals rsc.org.
Glycal Boronates: Palladium-catalyzed Suzuki-Miyaura cross-coupling of glycal boronates with various electrophiles allows for the efficient assembly of C1-aryl, C1-vinyl, C1-alkynyl, and C1-alkyl glycals rsc.org.
Radical Mediated C Glycosylation
Radical chemistry provides versatile pathways for C-glycoside synthesis.
C–O Bond Homolysis: A streamlined approach involves the direct homolysis of the C–OH bond in unmodified saccharides, including mannose derivatives, to generate anomeric radicals. These radicals can then selectively couple with activated alkenes, yielding C-glycosylation products with high stereoselectivity (often exceeding 20:1) without the need for extensive protection or activation steps nih.gov.
Glycosyl Esters: Photoredox catalysis, in conjunction with dihydropyridine (B1217469) (DHP) and subsequent decarboxylation, can generate glycosyl radicals from glycosyl esters. This strategy facilitates C–O bond homolysis and subsequent cross-coupling to form C-aryl glycosides. Acetyl-protected D-mannopyranose has been used in this method, although it can lead to facile β-elimination and glycal formation, resulting in lower yields for C-aryl glycosides. However, D-mannofuranose derivatives have shown good yields nih.gov.
Stereochemical Control and L Mannose Derivatives
Oligosaccharide and Polysaccharide Architectures
The architecture of L-mannopyranose-containing glycans is defined by the sequence of monosaccharides and the intricate network of glycosidic bonds that connect them.
Determining the glycosidic linkages between monosaccharide units is fundamental to understanding polysaccharide structure. A variety of analytical methods are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based techniques being the most powerful.
Modern methods often involve the chemical derivatization of carbohydrate samples followed by analysis. One common approach includes permethylation of free hydroxyl groups, acid hydrolysis to break the glycosidic bonds, and subsequent derivatization of the newly freed hydroxyl groups with a label like 1-phenyl-3-methyl-5-pyrazolone (PMP) before analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov This allows for the identification and relative quantitation of terminal, linear, and branched residues. nih.gov
NMR spectroscopy provides unparalleled detail regarding the conformation and connectivity of atoms. For L-rhamnose-containing oligosaccharides, which serve as excellent models for this compound systems, extensive NMR studies have been conducted. nih.govresearchgate.net Techniques such as 2D (¹H,¹³C)-HSQC-HECADE and (¹H,¹³C)-J-HMBC experiments, often aided by ¹³C site-specific isotopic labeling, enable the precise measurement of conformation-dependent homo- and heteronuclear spin-spin coupling constants across the glycosidic bond. nih.gov These experimental parameters are crucial for defining the torsion angles (φ and ψ) that characterize the linkage conformation. nih.govrsc.org Studies on L-rhamnose have identified several common linkages in bacterial polysaccharides. nih.govnih.gov
Interactive Table 1: Common Glycosidic Linkages in L-Rhamnose-Containing Polysaccharides
| Linkage Type | Found In | Analytical Method(s) | Reference |
|---|---|---|---|
| α-L-Rhap-(1→2)-α-L-Rhap | Bacterial rhamnan (B1165919) polysaccharides | NMR spectroscopy, MD simulations | nih.gov |
| α-L-Rhap-(1→3)-α-L-Rhap | Bacterial rhamnan polysaccharides | NMR spectroscopy, MD simulations | nih.gov |
| →2)-α-L-Rha-(1→3)-α-L-Rha- | Repeating disaccharide backbone in Streptococcus and Lactococcus lactis | Structural analysis, Gene clustering | researchgate.net |
| →2)-α-L-Rha-(1→2)-α-L-Rha-(1→3)-α-L-Rha- | Repeating trisaccharide backbone in Lactococcus lactis | Structural analysis, Gene clustering | researchgate.net |
| β-L-Rhap-(1→2)-α-L-Rha | S-layer glycan in Tannerella forsythia | Gene knockout analysis | nih.gov |
The cell wall polysaccharides of many Gram-positive bacteria, such as those in the genera Streptococcus, Enterococcus, and Lactococcus, are rich in rhamnose and are referred to as rhamnose-rich cell wall polysaccharides (Rha-CWPS). nih.govnih.gov These structures are typically composed of a conserved polyrhamnose backbone that is decorated with side-chain substituents of varying size and complexity. nih.govresearchgate.net
The backbone itself can be a repeating polymer of di- or trisaccharide units. For example, several streptococcal species and Lactococcus lactis IL1403 feature a disaccharide repeating unit of [→2)-α-L-Rha-(1→3)-α-L-Rha-]. researchgate.net Other L. lactis strains utilize a trisaccharide repeat. researchgate.net Branching occurs when other sugars or entire polysaccharide chains are attached to this backbone. For instance, the Group B carbohydrate of Streptococcus agalactiae is a complex, multi-antenna branching structure. nih.gov The analysis of oligosaccharides containing 2,3-disubstituted α-L-rhamnose residues by NMR has shown that the conformational states of the disaccharide units within these branched structures are very similar to those in the corresponding linear disaccharides. researchgate.net This finding is crucial for building accurate models of larger, branched polysaccharides based on data from their smaller constituent parts. researchgate.net
Conformational Dynamics and Flexibility Studies
While linkage and branching define the static architecture, glycans are not rigid molecules. They exhibit considerable flexibility, particularly around the glycosidic linkages, which is vital for their biological function. nih.gov
Interactive Table 2: Selected Molecular Dynamics Studies on L-Sugar Oligosaccharides
| Oligosaccharide Studied | Simulation Details | Key Findings | Reference |
|---|---|---|---|
| α-L-Rhap-(1→2)-α-L-Rhap-OMe | 100 ns, explicit water | Major conformational state at φ(H)≈ 40°, ψ(H)≈-35°. Consistent with NMR data. | nih.gov |
| α-L-Rhap-(1→2)-α-L-Rhap-(1→OMe) & α-L-Rhap-(1→3)-α-L-Rhap-(1→OMe) | Molecular mechanics and dynamics calculations | Semiflexible behavior with multiple occupied conformational states for linkages and side-chains. | nih.gov |
| Rhamnan hexasaccharide | MD simulations | Information used to model larger nonasaccharide structures, implying rhamnans are flexible polymers. | nih.gov |
Quantum mechanical (QM) methods offer a higher level of theoretical accuracy for analyzing molecular conformations compared to the classical force fields used in standard MD simulations. researchgate.net While computationally expensive, QM calculations are invaluable for refining energy surfaces, validating force field parameters, and analyzing smaller molecular fragments like disaccharides with high precision. researchgate.netnih.gov
QM approaches can be used to calculate conformationally dependent properties, such as NMR J-coupling constants, for a range of possible structures. rsc.org These calculated values can then be averaged over a conformational ensemble obtained from MD simulations and compared directly with experimental NMR data to validate the structural model. rsc.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods have been successfully used to produce accurate energy surfaces for disaccharides that correctly predict conformations observed in crystal structures. nih.gov Though much of the methodology has been developed for more common sugars like glucose or sucrose, the principles are directly applicable to this compound systems. nih.govacs.org These high-level calculations are critical for resolving ambiguities in experimental data and for understanding the intrinsic conformational preferences of a molecule, separate from solvent effects. researchgate.net
Higher-Order Structures in Glycans Containing this compound
For the rhamnose-rich cell wall polysaccharides of Gram-positive bacteria, the higher-order structure is not a simple linear chain but a complex, often charged, and flexible polymer that decorates the cell surface. nih.govnih.gov These rhamnans can form multi-antenna structures with side chains that are critical for their function, which includes acting as receptors for bacteriophages and mediating interactions with the host immune system. nih.govnih.gov The conformational flexibility identified in studies of L-rhamnose oligosaccharides suggests that the resulting rhamnan polymers are dynamic structures, capable of adopting multiple conformations, which may be essential for their ability to interact with a variety of protein partners. nih.gov
Glycan-Protein Interaction Interfaces
The interaction between glycans and proteins is a cornerstone of numerous biological processes, from immune response to pathogenesis. nih.govwikipedia.org These interactions are mediated by glycan-binding proteins (GBPs), or lectins, which recognize specific carbohydrate structures. nih.govdavidson.edu The recognition of this compound and its derivatives, such as L-rhamnose (6-deoxy-L-mannose), by proteins provides a clear example of the specificity inherent in these molecular dialogues. nih.gov L-rhamnose is a common component in the cell walls of many pathogenic bacteria, making its recognition by host lectins a key event in innate immunity. mdpi.comnih.gov
Structural studies using X-ray crystallography have elucidated the precise atomic details of how lectins recognize L-rhamnose-containing glycans. These studies reveal that the specificity is dictated by a network of hydrogen bonds and hydrophobic interactions within the carbohydrate-recognition domain (CRD) of the lectin. nih.govnih.gov For instance, the hydroxyl groups at the C-2, C-3, and C-4 positions of the L-rhamnose pyranose ring are often crucial for specific recognition by the protein's amino acid residues. mdpi.comnih.gov
Detailed research findings on specific L-rhamnose binding lectins illustrate these principles. The crystal structures of lectins complexed with L-rhamnose show conserved recognition patterns and unique protein architectures.
Interactive Table 1: Research Findings on L-Rhamnose-Binding Lectins A summary of structural data for lectins that recognize L-rhamnose, a derivative of L-mannose.
| Lectin Name | Source Organism | PDB ID(s) | Key Structural Features & Findings |
| CSL3 | Chum salmon (Oncorhynchus keta) | 2ZX0, 2ZX1, 2ZX2, 2ZX3, 2ZX4 | Forms a unique pseudo-tetrameric structure. The specificity for oligosaccharides is determined by the most variable loop region among its homologues. nih.gov |
| SUL-I | Flower sea urchin (Toxopneustes pileolus) | Not specified in results | Composed of three distinct domains with a folding structure similar to CSL3. It is inferred to form a dimer in solution. nih.gov |
| GYL-R | Bivalve (Glycymeris yessoensis) | Not specified in results | A monomeric α/β-protein. Amino acid sequence contains conserved YGR and DPC-peptide motifs found in most L-rhamnose-binding lectin CRDs. mdpi.com |
The precise nature of the glycan-protein interface can be seen in the specific hydrogen bonds formed between the sugar and the amino acid residues of the lectin. In the case of the recombinant lectin SUL-I (rSUL-I), the interaction with L-rhamnose is well-defined.
Interactive Table 2: Hydrogen Bond Interactions in the rSUL-I/L-rhamnose Complex Detailed hydrogen bond network between L-rhamnose hydroxyl groups and amino acid residues in the binding site of recombinant SUL-I lectin.
| L-Rhamnose Hydroxyl Group | Interacting Amino Acid Residue(s) |
| 2-OH | Asp, Asn, Glu nih.gov |
| 3-OH | Asp, Asn, Glu nih.gov |
| 4-OH | Asp, Asn, Glu nih.gov |
| Other Interactions | Tyr and Ser residues also participate in the recognition mechanism. nih.gov |
This detailed structural information highlights how the specific arrangement of functional groups on this compound derivatives is molecularly read by proteins, leading to specific biological outcomes. The binding is a highly coordinated event where the shape and chemical nature of both the glycan and the protein's binding pocket are precisely matched.
Advanced Analytical Techniques for L Mannopyranose Research
Spectroscopic Methodologies
Spectroscopic techniques probe the molecular vibrations and electronic structures of compounds, providing unique fingerprints for identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of carbohydrates like L-mannopyranose. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment of atoms, connectivity, and stereochemistry rsc.orgresearchgate.net.
¹H and ¹³C NMR: One-dimensional (1D) ¹H and ¹³C NMR spectra reveal characteristic chemical shifts and coupling constants, which are indicative of the specific arrangement of atoms within the this compound molecule, including the pyranose ring structure and the positions of hydroxyl groups unimo.it. For instance, the anomeric proton (H-1) and carbon (C-1) signals are particularly informative for determining the α or β anomeric configuration unimo.it.
2D NMR Techniques: Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing correlations between protons and carbons, thereby confirming atom connectivity and identifying glycosidic linkages in oligosaccharides or polysaccharides containing this compound residues researchgate.netcreative-biolabs.comnih.govmdpi.comresearchgate.netnih.gov. These techniques are critical for mapping the complete structure of complex glycans where this compound might be a constituent.
Enantiomeric Distinction: While NMR can determine the anomeric configuration (α/β), distinguishing between enantiomers (this compound and D-mannopyranose) in achiral solvents using standard NMR is not directly possible. However, NMR can be used to analyze diastereomeric derivatives or in conjunction with chiral shift reagents to differentiate enantiomers unimo.it. Computer-assisted analysis of ¹³C NMR data, incorporating glycosylation effects, has also been employed for structural analysis of branched polysaccharides containing mannopyranose residues nih.gov.
Vibrational Spectroscopy (FTIR, Raman, SERS)
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide insights into the functional groups and molecular vibrations of this compound. Surface-Enhanced Raman Spectroscopy (SERS) offers significantly amplified signals for enhanced sensitivity.
FTIR Spectroscopy: FTIR analysis of this compound or mannose-containing compounds typically reveals characteristic absorption bands associated with hydroxyl (O-H) stretching vibrations around 3200-3600 cm⁻¹ and C-H stretching in aliphatic regions around 2850-2950 cm⁻¹ researchgate.netnih.gov. The C-O-C stretching vibrations, indicative of glycosidic linkages and the pyranose ring structure, are often observed in the fingerprint region, with peaks around 1000-1200 cm⁻¹ researchgate.netresearchgate.net. For instance, a peak around 1158 cm⁻¹ has been associated with C-O-C polysaccharide groups, including those from mannose researchgate.net.
Raman Spectroscopy: Raman spectroscopy complements FTIR by providing complementary vibrational information. Characteristic Raman bands for mannose include peaks related to O-H stretching, C-H stretching, and the C-O-C glycosidic linkage researchgate.net. A specific Raman peak around 488 cm⁻¹ has been identified as characteristic for mannose researchgate.net. Raman spectroscopy has also been used to study biochemical changes associated with mannose in cellular contexts, identifying bands related to lipids and proteins rsc.org.
SERS (Surface-Enhanced Raman Scattering): SERS significantly enhances the Raman scattering signals of molecules adsorbed onto nanostructured metallic surfaces (e.g., silver or gold) clinmedjournals.orgnih.gov. This technique offers ultra-high sensitivity, enabling the detection of analytes at very low concentrations and potentially aiding in the differentiation of isomers or enantiomers through subtle spectral variations or specific surface interactions clinmedjournals.orgresearchgate.net.
Table 1: Characteristic Spectroscopic Signatures of Mannose
| Technique | Wavenumber (cm⁻¹) | Assignment/Description | Reference(s) |
| FTIR | ~3400 | O-H stretching | researchgate.net, nih.gov |
| FTIR | ~2900 | C-H stretching (aliphatic) | researchgate.net, nih.gov |
| FTIR | ~1158 | C-O-C (polysaccharide/mannose) | researchgate.net |
| Raman | ~488 | Mannose-specific peak | researchgate.net |
| Raman | ~1004 | C-H stretching/ring vibrations | researchgate.net |
| Raman | ~1106 | C-O-C glycosidic linkage | researchgate.net |
| Raman | ~2854 | C-H stretching (lipids/mannose) | rsc.org |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating this compound from complex mixtures, including its isomers, based on differential interactions with stationary and mobile phases.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
HPLC is a powerful technique for separating and quantifying carbohydrates. For this compound, chiral HPLC is particularly important for distinguishing it from its enantiomer, D-mannopyranose, and other stereoisomers researchgate.netresearchgate.net.
Chiral Stationary Phases: The use of chiral stationary phases (CSPs), often based on polysaccharide derivatives (e.g., Chiralpak AD-H), allows for the stereoselective separation of enantiomers and anomers of monosaccharides researchgate.netresearchgate.net. This method is critical for determining the absolute configuration (D or L) of mannose residues researchgate.net. Research has demonstrated the successful separation of D- and this compound using such chiral columns researchgate.net.
Other HPLC Modes: Beyond chiral separation, techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and Hydrophilic Interaction Liquid Chromatography (HILIC) are employed for general monosaccharide analysis, often requiring derivatization to enhance detection or separation creative-biolabs.comcreative-proteomics.comresearchgate.net. For instance, derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) can facilitate reversed-phase HPLC-MS analysis of monosaccharides researchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
GC-MS is widely used for the identification and quantification of volatile compounds. For monosaccharides like this compound, which are non-volatile, derivatization is a necessary step to render them amenable to GC analysis ugent.becsic.es.
Derivatization Strategies: Common derivatization methods include the formation of trimethylsilyl (B98337) (TMS) ethers or alditol acetates cdnsciencepub.comwu.ac.thresearchgate.net. For example, this compound can be converted into volatile derivatives that are then separated by GC and detected by MS. GC-MS has been instrumental in determining the monosaccharide composition of polysaccharides and complex biological samples, often after acid hydrolysis, where mannose and its derivatives are identified by their characteristic retention times and mass fragmentation patterns nih.govcdnsciencepub.comwu.ac.thupdatepublishing.comresearchgate.net. The analysis of mannofuranose derivatives has also been reported using GC-MS farmaciajournal.com.
Mass Spectrometry Approaches
Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight and providing structural information about this compound. When coupled with separation techniques, its power is significantly amplified.
LC-MS Techniques: Liquid Chromatography coupled with Mass Spectrometry (LC-MS), including Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), is extensively used for the analysis of carbohydrates creative-biolabs.comresearchgate.netacs.orgacs.org. Techniques like ESI-MS and MALDI-TOF MS are employed for ionization, allowing for the determination of molecular masses and fragmentation patterns creative-biolabs.comacs.org. LC-ESI-MS is particularly compatible with online coupling, enabling the separation and detection of monosaccharides and glycans from complex mixtures acs.org. Sensitive quantitative analysis can be achieved using UHPLC/QqQ-MS in dynamic multiple reaction monitoring (dMRM) mode researchgate.net.
MALDI-MSI: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) can provide spatial information about the distribution of carbohydrates within biological tissues, although it is less commonly applied to the analysis of isolated this compound itself acs.orgnih.gov.
GC-MS: As discussed above, GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a robust method for analyzing derivatized this compound ugent.becsic.eswu.ac.thupdatepublishing.comfarmaciajournal.com.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that has revolutionized the analysis of biomolecules, including carbohydrates, by generating intact molecular ions with minimal fragmentation nih.govresearchgate.netnih.govresearchgate.net. This gentle ionization process is highly suitable for thermally labile compounds like this compound, which can exist in various forms and readily undergo degradation under harsher ionization conditions. ESI typically involves infusing a liquid sample through a charged capillary, creating charged droplets that, upon desolvation and Coulombic fission, yield gas-phase ions researchgate.net.
Applications in this compound Research
ESI-MS, often coupled with liquid chromatography (LC-ESI-MS), is widely employed for the identification and quantification of monosaccharides such as L-mannose. In this technique, this compound molecules are typically ionized to form protonated species ([M+H]+) or adducts with other cations nih.govtandfonline.com. The resulting ions are then analyzed by the mass spectrometer.
For deeper structural insights, tandem mass spectrometry (MS/MS) is frequently utilized. In MS/MS, a selected precursor ion (e.g., the protonated this compound ion) is subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting product ions provide characteristic fragmentation patterns that are instrumental in confirming the identity and elucidating the structure of the analyte researchgate.nettandfonline.comresearchgate.net. Research has also demonstrated the utility of ESI-MS in stereochemical differentiation of hexoses, including mannose, by forming diastereomeric complexes with metal ions, which exhibit distinct fragmentation patterns in MS² and MS³ spectra acs.org.
ESI-MS has proven valuable in analyzing complex biological and food matrices. For instance, HPLC-ESI-MS methods have been developed to separate and identify various monosaccharides, including mannose, present in dietary fibers tandfonline.com. These methods often involve derivatization to enhance detectability and chromatographic separation tandfonline.com.
Research Findings and Data
Studies employing ESI-MS/MS for mannose analysis have shown good linearity and precision for calibration curves, with successful identification and quantification of mannose in various samples tandfonline.comresearchgate.net. While direct fragmentation data for this compound specifically might not be universally detailed in all snippets, general fragmentation patterns for hexoses in ESI-MS/MS include characteristic losses of water (H₂O) or formaldehyde (B43269) (CH₂O) units, leading to fragment ions that help in structural confirmation researchgate.net.
Table 1: Representative ESI-MS/MS Fragmentation Characteristics for Mannose
| Analyte | Ionization Mode | Precursor Ion (m/z) | Common Fragment Ions (m/z) | Notes |
| Mannose | Positive | [M+H]⁺ ≈ 181.06 | 163.05 (loss of H₂O) | Fragmentation patterns are used for structural confirmation researchgate.net. |
| 151.05 (loss of CH₂O) | Stereochemical differences can be revealed via MS² and MS³ acs.org. | |||
| 121.03 | ||||
| 103.02 |
Note: m/z values are approximate and may vary based on instrument calibration and experimental conditions. The table reflects general observations for mannose and related hexoses, applicable to this compound.
Energy-Resolved Mass Spectrometry (ERMS)
Energy-Resolved Mass Spectrometry (ERMS) is a powerful technique that probes the dissociation behavior of ions as a function of their internal energy, typically by varying the collision energy in tandem mass spectrometry experiments acs.org. By analyzing how fragmentation patterns change with increasing collision energy, ERMS can provide detailed information about the structure and stability of molecules, enabling the differentiation of isomers that might be indistinguishable by conventional MS/MS alone acs.orgrsc.org.
Applications in this compound Research
ERMS has been particularly valuable in the structural investigation of mannose-containing oligosaccharides, where distinguishing between different linkage positions and anomeric configurations is critical acs.orgrsc.org. Studies have utilized ERMS to determine the relative stability of various mannosyl linkages within oligosaccharide chains. For example, research has established an order of stability for mannosyl linkages based on their dissociation patterns in ERMS experiments: 6-linked linkages are generally more stable than 4-linked, 2-linked, or 3-linked linkages rsc.org.
Furthermore, ERMS can identify specific "singular points" or "descriptors" in the energy-resolved breakdown curves of product ion profiles. These descriptors, which correspond to particular collision energies, are proposed to be instrument-independent and can serve as unique structural identifiers, thereby enhancing the reliability of metabolite identification in untargeted metabolomics and improving spectral library interoperability acs.org. The technique has also shown promise in differentiating diastereomeric ions and assessing the potential for determining absolute configurations through the analysis of cation adduct dissociation processes researchgate.net. In the context of complex glycans, ERMS aids in characterizing high-mannose N-glycans by distinguishing subtle structural variations nih.govnih.gov.
Research Findings and Data
ERMS studies on mannose-containing oligosaccharides have provided quantitative data on the relative stability of glycosidic linkages. This information is crucial for understanding glycan structure and predicting fragmentation pathways.
Table 2: Relative Stability of Mannosyl Linkages in Oligosaccharides via ERMS
| Mannosyl Linkage Type | Relative Stability | Supporting Evidence |
| 6-linked | Most Stable | Dissociation experiments indicated that 6-linked mannosyl residues are the most stable, requiring higher collision energies to fragment compared to other linkage types rsc.org. |
| 4-linked | Stable | Exhibited intermediate stability, generally more stable than 2-linked and 3-linked residues rsc.org. |
| 2-linked | Moderately Stable | Showed similar stability to 4-linked residues, with fragmentation patterns discriminating between these isomers rsc.org. |
| 3-linked | Least Stable | Demonstrated the lowest stability, fragmenting more readily than other linkage types, allowing for differentiation rsc.org. |
The ability of ERMS to discern subtle structural differences, such as linkage positions, highlights its importance in detailed glycan analysis. By analyzing how fragmentation occurs across a range of collision energies, researchers can gain deeper insights into the molecular architecture of this compound and related carbohydrate structures.
Compound List:
this compound
L-mannose
Mannose
Mannosides
Oligosaccharides
High-mannose N-glycans
Paucimannose N-glycans
Glucose
Galactose
Talose
Levoglucosan
Galactosan
Mannosan
Glycopeptides
Computational Studies and Theoretical Modeling of L Mannopyranose Systems
Quantum Chemical Calculations
Quantum chemical calculations are employed to study the electronic structure and energetics of molecules with high accuracy. These methods are fundamental in understanding the intrinsic conformational preferences of L-mannopyranose.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It has been successfully applied to study the conformations of mannopyranose. A study utilizing DFT at the B3LYP/6-311++G** level of theory performed geometry optimization on thirty-five different conformations of alpha- and beta-D-mannopyranose, which shares conformational properties with its L-enantiomer. researchgate.net
The research found that for mannopyranose, the 4C1 chair conformation is the most stable, followed by the 1C4 chair, skew forms, and finally boat forms. researchgate.net The study also calculated harmonic vibrational frequencies, zero-point energy, enthalpy, and entropy for various hydroxymethyl rotamers (gg, gt, tg). The lowest energy conformation identified was the beta-tg in the 4C1 chair form. researchgate.net Such calculations provide a detailed potential energy surface, which is crucial for understanding the relative stability of different conformers and for parameterizing molecular mechanics force fields. researchgate.net
Table 1: Relative Energy Sequence of Mannopyranose Conformations Determined by DFT researchgate.net
| Conformation Type | Relative Energy Level |
|---|---|
| 4C1 Chair | Lowest |
| 1C4 Chair | Higher |
| Skew Forms | Higher |
| Boat Forms | Highest |
This interactive table summarizes the general energy hierarchy of mannopyranose conformations as determined by DFT computations.
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. ethz.ch These high-level correlated calculations provide benchmark data for the energetics of oligosaccharides containing mannopyranose. For instance, methods like Møller-Plesset perturbation theory (MP2) have been used to investigate the conformations of trisaccharides containing mannopyranose, such as 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranose. nih.gov
These calculations help in understanding the complex interplay of factors that determine the three-dimensional structure, including inter-residue hydrogen bonding. nih.gov Studies have shown that for this trisaccharide, compact and highly hydrogen-bonded conformations are the most stable in a vacuum. nih.gov The data generated from these high-level calculations serve as a crucial reference for the development and validation of more computationally efficient empirical force fields used in molecular dynamics simulations. ethz.chnih.gov
Molecular Simulation and Docking Studies
Molecular simulations and docking are indispensable tools for studying the dynamics of this compound and its interactions with biological macromolecules, particularly proteins.
The accuracy of molecular dynamics (MD) simulations is heavily dependent on the quality of the underlying empirical force field. ethz.ch Significant effort has been dedicated to developing and validating force fields for carbohydrates, including mannopyranose. These force fields are sets of parameters that describe the potential energy of a system of atoms.
Force fields like CHARMM36 and the Drude polarizable force field have been specifically parameterized for carbohydrates. nih.gov The development process involves fitting parameters to reproduce high-level quantum mechanical data and experimental results. researchgate.net For hexopyranoses like mannose, parametrization targets include vibrational frequencies, crystal geometries, and conformational energies for a vast number of conformations (over 1800) calculated at the MP2 level of theory. researchgate.netnih.gov
Validation is a critical step. For mannopyranose-containing disaccharides, MD simulations using both additive (CHARMM36) and polarizable (Drude) force fields have been compared against experimental NMR data. nih.gov Both force fields were found to describe inter-glycosidic proton-proton distances well, although the Drude polarizable field showed broader population distributions, indicating a wider conformational sampling. nih.gov Such validation ensures that the force fields can accurately model the behavior of mannopyranose in complex biological environments.
Table 2: Comparison of Force Fields Used in Mannopyranose Simulations nih.gov
| Force Field Type | Key Feature | Performance Note |
|---|---|---|
| Additive (e.g., CHARMM36) | Uses fixed atomic charges. | Accurately describes inter-glycosidic distances. |
| Polarizable (e.g., Drude) | Accounts for electronic polarization. | Shows broader conformational sampling. |
This interactive table compares two types of force fields validated for simulating mannopyranose disaccharides.
Understanding how this compound and glycans containing it bind to proteins is crucial for deciphering their biological roles. nih.gov Molecular docking and MD simulations are used to model these interactions. nih.gov These methods can predict the binding pose of a ligand in a protein's binding site and estimate the strength of the interaction. nih.gov
Computer modeling of mannose-containing ligands with receptors like the mannose receptor CD206 and the model lectin Concanavalin A has been performed using molecular dynamics. nih.gov These simulations reveal the specific hydrogen bonds and van der Waals interactions that stabilize the protein-ligand complex. For example, modeling showed that a dimannose ligand binds to the fourth domain of the mannose receptor through interactions with specific amino acid residues like Glu107, Asn121, and Hie127. nih.gov The inherent weakness of individual carbohydrate-protein interactions means that biologically significant binding often relies on multivalency, where multiple binding sites on a protein engage with multiple glycan structures simultaneously. researchgate.net Computational models are essential for understanding the geometry and avidity of these multivalent interactions. researchgate.net
Prediction of Glycan Structures and Interactions
Unlike the well-defined secondary and tertiary structures of proteins, glycans are characterized by distributions of different conformational states. researchgate.net Predicting the three-dimensional shapes of complex glycans containing this compound and their interactions is a significant computational challenge. nih.gov
The conformation of oligosaccharides is largely determined by the linkage positions and the configuration of hydroxyl groups. nih.gov The flexibility of glycosidic linkages, particularly the 1-6 linkage which has an additional rotatable bond (ω angle), adds to the conformational complexity. nih.gov However, for mannopyranosyl residues, the ω angle tends to populate only two of the three possible staggered orientations, which simplifies modeling to some extent. nih.gov
Computational approaches, often combined with experimental data from NMR spectroscopy, are the leading methods for characterizing glycan structures in solution. researchgate.netnih.gov Furthermore, recent advancements include the use of deep learning models, such as CandyCrunch, which can predict glycan structures directly from tandem mass spectrometry data with high accuracy, facilitating high-throughput glycomics. biorxiv.org These predictive tools are vital for understanding how the glycosylation of proteins, such as the glycan shield on the HIV virus, impacts their biological function and immunogenicity. nih.gov
Data Analysis and Visualization in Glycoinformatics
Glycoinformatics involves the use of computational tools and databases to store, analyze, and visualize data on glycan structures and their interactions. researchgate.net This field provides resources for understanding complex glycosylation patterns and predicting glycan properties. While there are numerous tools and databases for general glycan analysis, specific datasets and visualization studies centered on this compound are not highlighted. nih.gov The analysis of computational data, such as trajectories from MD simulations or energy landscapes from QM calculations, would typically involve specialized software to interpret properties like conformational clustering, hydrogen bonding networks, and potential energy surfaces. However, without primary computational studies on this compound, there is no specific data to be analyzed or visualized within a glycoinformatics context.
Role of L Mannopyranose in Microbial Polysaccharides
Structural Component of Bacterial Lipopolysaccharides (LPS)
Lipopolysaccharides (LPS) are major components of the outer membrane of Gram-negative bacteria, contributing to the structural integrity of the cell and acting as a protective barrier. wikipedia.org LPS is a tripartite molecule consisting of Lipid A, a core oligosaccharide, and an O-antigen polysaccharide chain. researchgate.net L-mannopyranose can be found in both the core oligosaccharide and the O-antigen of various bacterial species.
In the core region, L-glycero-D-manno-heptopyranose is a common constituent of the inner core of LPS in many Gram-negative bacteria. While not this compound itself, this heptose derivative highlights the importance of mannose-related sugars in the fundamental structure of the LPS core. The core oligosaccharide is crucial for maintaining the stability and barrier function of the outer membrane.
The O-antigen, the outermost part of the LPS molecule, is a repeating oligosaccharide unit that exhibits significant structural diversity among different bacterial strains. This variability is a key factor in the serological specificity of bacteria. This compound is frequently identified as a component of the O-antigen in a variety of Gram-negative bacteria. The specific linkages and arrangement of this compound within the O-antigen chain contribute to the unique antigenic properties of each bacterial serotype.
Table 1: Presence of Mannose Derivatives in Bacterial Lipopolysaccharides
| LPS Component | Mannose Derivative | Common Bacterial Group | Structural Role |
| Inner Core | L-glycero-D-manno-heptopyranose | Many Gram-negative bacteria | Essential for core structure and membrane stability. |
| O-Antigen | This compound | Various Gram-negative bacteria | Contributes to serological specificity and antigenic diversity. researchgate.net |
Occurrence in Exopolysaccharides (EPS)
Exopolysaccharides (EPS) are high-molecular-weight polymers that are secreted by microorganisms into their surrounding environment. These polymers can be either homopolysaccharides, consisting of a single type of monosaccharide, or heteropolysaccharides, composed of multiple different monosaccharides. orientjchem.org this compound is a common constituent of microbial heteropolysaccharides. orientjchem.org
Bacterial EPS containing this compound are produced by a wide range of bacteria and exhibit diverse structures and functions. For instance, xanthan gum, an EPS produced by Xanthomonas campestris, has a pentasaccharide repeating unit that includes two mannose residues. nih.gov Another example is gellan gum, which has a tetrasaccharide repeat unit, and its derivatives like welan and diutan also contain mannose or its derivatives in their side chains. nih.govfrontiersin.org Recent research on Lacticaseibacillus rhamnosus has identified the production of mannan, a homopolysaccharide of mannose. mdpi.com
The presence of this compound in the repeating units of these EPS molecules is critical for their physicochemical properties, such as viscosity and gelling ability, which in turn determine their industrial applications and biological roles. frontiersin.orgresearchgate.net
Table 2: Examples of this compound-Containing Microbial Exopolysaccharides
| Exopolysaccharide | Producing Microorganism | Monosaccharide Composition (Repeating Unit) | Reference |
| Xanthan | Xanthomonas campestris | D-glucose, D-mannose, D-glucuronic acid | nih.gov |
| Gellan (and derivatives) | Sphingomonas elodea | D-glucose, L-rhamnose, D-glucuronic acid (backbone); side chains can contain mannose | nih.govfrontiersin.org |
| Mannan | Lacticaseibacillus rhamnosus | Mannose | mdpi.com |
| Alginate | Pseudomonas aeruginosa | D-mannuronic acid, L-guluronic acid | frontiersin.org |
Biosynthesis and Assembly of this compound-Containing Microbial Glycans
The biosynthesis of microbial polysaccharides containing this compound is a complex enzymatic process that occurs within the bacterial cell. The synthesis of these glycans generally involves several key steps: the synthesis of nucleotide sugar precursors, the assembly of the repeating unit on a lipid carrier, and the polymerization and export of the polysaccharide. researchgate.net
The initial step is the intracellular synthesis of the activated sugar donor, GDP-L-mannose, from fructose-6-phosphate. This process is catalyzed by a series of enzymes, including phosphomannose isomerase, phosphomannomutase, and GDP-mannose pyrophosphorylase. Genes such as manB and manC are often involved in the biosynthesis of GDP-mannose. nih.gov
Once GDP-L-mannose is synthesized, glycosyltransferases sequentially add this compound and other constituent monosaccharides to a lipid carrier, typically undecaprenyl phosphate, at the cytoplasmic membrane. researchgate.net This assembly results in the formation of the polysaccharide's repeating unit. In the case of xanthan gum biosynthesis, for example, specific glycosyltransferases are responsible for adding the two mannose residues at precise positions within the pentasaccharide repeating unit. nih.gov
Following the assembly of the repeating unit, it is flipped across the cytoplasmic membrane into the periplasm. The repeating units are then polymerized to form the final polysaccharide chain. Finally, the completed exopolysaccharide is exported to the cell surface.
Contribution to Biofilm Architecture and Dynamics
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, of which exopolysaccharides are a major component. mdpi.comresearchgate.net this compound-containing exopolysaccharides play a critical role in the formation, structure, and dynamics of biofilms. mdpi.comnih.gov
In Pseudomonas aeruginosa, the exopolysaccharide Psl, which is rich in D-mannose and L-rhamnose, is crucial for the initial attachment of cells to surfaces and for cell-to-cell interactions during the early stages of biofilm formation. mdpi.comnih.gov Psl is thought to form a fibrous network that holds the bacterial cells together and provides structural integrity to the biofilm. nih.gov The presence of mannose in Psl can also mediate interactions with specific proteins, such as the adhesin CdrA, which further strengthens the biofilm matrix. nih.gov
The composition of the exopolysaccharide matrix, including the presence of this compound, can significantly influence the physical properties of the biofilm, such as its elasticity and mechanical stability. nih.gov Changes in the expression of mannose-containing polysaccharides can lead to alterations in biofilm architecture, which can in turn affect the biofilm's resistance to environmental stresses and antimicrobial agents. mdpi.com The dynamic production and modification of these polysaccharides are therefore key to the lifecycle and persistence of bacterial biofilms.
Synthetic Biology Approaches and Applications Involving L Mannopyranose
Engineering of Glycosylation Pathways
The engineering of glycosylation pathways in various organisms represents a cornerstone of synthetic biology, aiming to produce glycoproteins with desired therapeutic properties. This often involves the precise control over the addition and modification of sugar moieties, such as L-mannopyranose, to a protein backbone.
Design and Construction of Synthetic Genetic Circuits for Glycan Production
Synthetic genetic circuits are fundamental to reprogramming cellular behavior, including the intricate processes of glycosylation. rsc.orgresearchgate.net The design of these circuits for the production of specific glycans, such as those containing this compound, involves the selection and assembly of genetic parts like promoters, ribosome binding sites, open reading frames, and terminators to control the expression of key glycosylation enzymes. mdpi.com These circuits can be designed to function as switches, oscillators, or logic gates, allowing for dynamic control over the glycosylation process. rsc.org
A key strategy in designing these circuits is the modular and orthogonal nature of the genetic components, which allows for the predictable and robust control of gene expression. nih.gov For instance, a genetic switch can be designed to turn the expression of a specific mannosyltransferase on or off in response to an external stimulus, thereby controlling the incorporation of mannose into a glycan structure. ewha.ac.kr The topology of these circuits often involves cross-repressing nodes to create a binary, mutually exclusive expression model. ewha.ac.kr While the principles of synthetic genetic circuit design are well-established, specific examples of circuits designed explicitly for the production of this compound-containing glycans are still an emerging area of research. rsc.orgresearchgate.netmdpi.com The construction of such circuits would involve the assembly of genes encoding enzymes for L-mannose biosynthesis and transfer into an expression vector, which is then introduced into a suitable host organism. rsc.org
Manipulation of Microbial Glycosylation Machinery
Microbial systems, particularly yeasts like Pichia pastoris and bacteria like Escherichia coli, are attractive platforms for producing glycoproteins due to their rapid growth and ease of genetic manipulation. However, their native glycosylation patterns often differ significantly from those in humans, necessitating the engineering of their glycosylation machinery. nih.govmdpi.com
In Pichia pastoris, a common host for recombinant protein production, a major challenge is hypermannosylation, where long chains of mannose residues are added to N-glycans. mdpi.com To create more human-like glycans, researchers have engineered the glycosylation pathway by knocking out native mannosyltransferases, such as OCH1, which initiates hypermannosylation. mdpi.comresearchgate.net Furthermore, heterologous enzymes like α-1,2-mannosidases have been introduced to trim the mannose structures to a core Man5GlcNAc2 glycan, which is a key intermediate in the human N-glycosylation pathway. researchgate.net The elimination of fungal-specific β-mannose linkages has also been a focus, achieved by knocking out genes from the β-mannosyl transferase (BMT) family, particularly BMT2. nih.gov
In Escherichia coli, which does not naturally glycosylate proteins in a manner similar to eukaryotes, significant engineering efforts have been undertaken. This includes the introduction of entire glycosylation pathways to produce specific glycan structures. For the synthesis of this compound-containing products, metabolic engineering has focused on the production of its activated precursor, guanosine (B1672433) 5'-diphosphate (GDP)-L-fucose, which is derived from GDP-D-mannose. nih.gov This has been achieved by overexpressing genes such as manB (phosphomannomutase) and manC (mannose-1-phosphate guanylyltransferase), which are involved in the conversion of mannose-6-phosphate (B13060355) to GDP-D-mannose. nih.gov
Biosensors and Diagnostics utilizing this compound Motifs
The specific recognition of carbohydrate structures is crucial for many biological processes and can be harnessed for the development of biosensors and diagnostic tools. This compound motifs, present on the surface of various pathogens and as part of certain disease biomarkers, are attractive targets for such applications.
Lectin-based biosensors are a prominent example, leveraging the natural affinity of lectins for specific carbohydrate structures. mdpi.comnih.gov Concanavalin A (Con A), a lectin with a high affinity for D-mannose and D-glucose, is frequently used in the construction of biosensors. nih.gov These biosensors can be electrochemical or optical and are used for the detection of pathogens, cancer cells, and other analytes that display mannose-containing glycans. mdpi.comnih.gov For instance, the interaction between mannose on the surface of E. coli and the FimH lectin has been utilized to develop quartz crystal microbalance (QCM) biosensors for the direct and selective detection of these bacteria. mdpi.com
Synthetic carbohydrate receptors (SCRs) represent another approach to developing diagnostic tools that recognize this compound motifs. minsky.ainih.gov These are artificially designed molecules that can bind to specific carbohydrate structures with high affinity and selectivity. minsky.ai Researchers have developed SCRs that show a preference for α- or β-mannosides, which could be used to detect specific glycan structures on viruses or cells. minsky.ai Molecular dynamics simulations are being used to understand the binding mechanisms of these SCRs with various N-glycans, including high-mannose types, to aid in the design of more effective diagnostic agents. nih.gov
A summary of biosensors utilizing mannose recognition is presented in the table below.
| Biosensor Type | Recognition Element | Target Analyte | Principle of Detection |
| Electrochemical/Optical | Concanavalin A (Lectin) | Pathogens, Cancer Cells | Binding of lectin to mannose motifs on the analyte surface. mdpi.comnih.gov |
| Quartz Crystal Microbalance (QCM) | Mannose Derivatives | E. coli (via FimH lectin) | Change in mass on the sensor surface upon binding of bacteria. mdpi.com |
| Synthetic Carbohydrate Receptors (SCRs) | Artificial Receptors | Mannosides on Viruses/Cells | Specific binding of the synthetic receptor to mannose-containing glycans. minsky.ainih.gov |
Development of Engineered Microorganisms for this compound-based Products
Metabolic engineering of microorganisms offers a sustainable and efficient route for the production of a wide range of valuable chemicals, including those based on this compound. By introducing and optimizing biosynthetic pathways, microbes can be programmed to convert simple carbon sources into complex molecules.
Corynebacterium glutamicum, a bacterium widely used in the industrial production of amino acids, has been engineered to produce GDP-L-fucose, a key precursor for many bioactive compounds that is synthesized from GDP-D-mannose. nih.govewha.ac.kr This was achieved by introducing the gmd and wcaG genes from E. coli, which encode the enzymes responsible for converting GDP-D-mannose to GDP-L-fucose. nih.govewha.ac.kr The production of GDP-L-fucose was further enhanced by overexpressing the endogenous manB and manC genes, which increased the metabolic flux towards GDP-D-mannose. nih.govewha.ac.kr Interestingly, the use of mannose as a carbon source resulted in a higher specific product formation rate compared to glucose. nih.govewha.ac.kr
In another example, Enterobacter aerogenes has been genetically engineered to produce mannose. This was accomplished by knocking out the gene for phosphoenolpyruvate (B93156) carboxylase, a key enzyme in the glycolytic pathway. google.com This modification redirected the metabolic flux towards the synthesis of mannose, which was then secreted into the culture medium. google.com The engineered strain was able to produce mannose from various simple sugars like glucose, fructose, galactose, or sucrose. google.com
These examples demonstrate the potential of engineered microorganisms as cellular factories for the production of this compound and its derivatives. A summary of engineered microorganisms for this compound-based products is provided in the table below.
| Microorganism | Engineering Strategy | Product | Key Genes Manipulated |
| Corynebacterium glutamicum | Heterologous expression and overexpression of endogenous genes | GDP-L-fucose (from GDP-D-mannose) | gmd, wcaG (from E. coli), manB, manC (endogenous) nih.govewha.ac.kr |
| Enterobacter aerogenes | Gene knockout | Mannose | Phosphoenolpyruvate carboxylase (knockout) google.com |
| Corynebacterium crenatum | Gene knockout and overexpression | L-Tyrosine (using mannitol (B672) as a carbon source) | mtlR (knockout), mtlD, pfkB (overexpression) nih.gov |
Applications in Glycobiotechnology and Biomaterials
This compound and its derivatives have significant applications in the fields of glycobiotechnology and the development of novel biomaterials. Glycoengineering, the deliberate modification of glycosylation patterns on therapeutic proteins, is a major area where mannose structures play a crucial role. nih.gov By controlling the extent of mannosylation, the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals can be optimized. nih.gov For example, the presence of terminal mannose residues can be beneficial for enzyme replacement therapies, as it can facilitate the uptake of the therapeutic enzyme by target cells through mannose receptors. nih.gov
In the realm of biomaterials, natural polymers containing mannose or its derivatives are extensively used in the fabrication of hydrogels for biomedical applications. elspub.comnih.gov Alginate, a polysaccharide composed of β-D-mannuronate and α-L-guluronate, is a prime example. nih.gov Alginate-based hydrogels are widely used in drug delivery, wound healing, and tissue engineering due to their biocompatibility, biodegradability, and ability to form gels under mild conditions. nih.gov The properties of these hydrogels can be tailored by controlling the ratio of mannuronic acid to guluronic acid. nih.gov
Furthermore, the principles of synthetic biology are being applied to create "smart" and responsive biomaterials. lbl.gov For instance, hydrogels that can respond to specific stimuli, such as the presence of a particular sugar, could be developed for targeted drug delivery. The incorporation of mannose-binding motifs into biomaterials could also be used to create surfaces that can selectively capture specific cells or pathogens. The development of nanogels from biopolymers, including those derived from polysaccharides, offers a versatile platform for drug delivery due to their high surface area and loading capacity. nih.gov
A table summarizing the applications of this compound in these fields is provided below.
| Application Area | Specific Use | Key Features/Benefits |
| Glycobiotechnology | Glycoengineering of therapeutic proteins | Optimization of pharmacokinetics and pharmacodynamics, targeted delivery via mannose receptors. nih.gov |
| Biomaterials | Alginate-based hydrogels | Drug delivery, wound healing, tissue engineering; biocompatible and biodegradable. nih.gov |
| Biomaterials | "Smart" hydrogels | Stimuli-responsive materials for targeted therapies. lbl.gov |
| Biomaterials | Nanogels | Enhanced drug delivery platforms with high loading capacity. nih.gov |
Q & A
Basic Research Questions
Q. What are the primary structural features distinguishing L-mannopyranose from its D-enantiomer, and how can these differences be experimentally validated?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze the stereochemistry of the hydroxyl groups and anomeric configuration. Compare chemical shifts and coupling constants with reference data for D-mannopyranose. For absolute configuration confirmation, employ X-ray crystallography on single crystals of derivatized forms (e.g., methyl glycosides) . Polarimetry can also distinguish optical rotation values, with L-enantiomers exhibiting the inverse sign of specific rotation compared to D-forms .
Q. What analytical techniques are most effective for identifying this compound in complex biological matrices like bacterial polysaccharides?
- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) after acid hydrolysis and derivatization (e.g., trimethylsilylation) to separate and quantify monosaccharides. For structural elucidation of glycosidic linkages, use methylation analysis followed by GC-MS or tandem mass spectrometry (MS/MS) . High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is recommended for high-sensitivity quantification without derivatization .
Q. How can this compound be synthesized in a stereoselective manner for use in glycobiology studies?
- Methodological Answer : Opt for asymmetric Diels-Alder reactions to construct the pyranose ring with precise stereocontrol, as demonstrated in the synthesis of pseudo-α-L-mannopyranose derivatives . Alternatively, enzymatic methods using mannose isomerases or epimerases can convert D-mannose to L-forms under controlled pH and temperature conditions. Purify intermediates via column chromatography (e.g., silica gel or ion-exchange resins) .
Advanced Research Questions
Q. What computational strategies are optimal for modeling the conformational dynamics of this compound in aqueous solutions, and how do these models align with experimental data?
- Methodological Answer : Employ molecular dynamics (MD) simulations using force fields like GROMOS, which parameterize pyranose ring puckering (e.g., vs. chair conformers) and solvation effects. Validate simulations against NMR relaxation data or small-angle X-ray scattering (SAXS) to assess hydration shell dynamics. Note discrepancies between predicted and observed anomeric equilibrium ratios, which may arise from solvent polarization effects in simulations .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound-containing polysaccharides (e.g., immunomodulatory vs. inert effects)?
- Methodological Answer : Conduct systematic meta-analyses with strict inclusion criteria (e.g., purity >95%, standardized extraction protocols). Use heterogeneity testing (e.g., statistic) to identify variability sources. For in vitro studies, standardize immune cell lines (e.g., THP-1 monocytes) and control for endotoxin contamination via Limulus amebocyte lysate (LAL) assays . Structural variations (e.g., branching patterns in polysaccharides) should be mapped via 2D NMR (COSY, HSQC) to correlate specific motifs with activity .
Q. What experimental designs are critical for ensuring reproducibility in studies investigating this compound’s role in bacterial adhesion or biofilm formation?
- Methodological Answer : Adopt synthesis-ready research protocols with open-access sharing of strain metadata, growth conditions, and assay parameters (e.g., microtiter plate biofilm assays). Include positive controls (e.g., D-mannose for type 1 fimbriae inhibition) and validate carbohydrate-receptor interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Document batch-to-batch variability in synthetic this compound using HPLC-ELSD .
Q. How can this compound derivatives be engineered to enhance their stability and specificity in drug delivery systems?
- Methodological Answer : Modify the hydroxyl groups via site-selective acylation or sulfation to improve metabolic stability. Use density functional theory (DFT) calculations to predict substitution effects on ring conformation and solubility. Test in vivo stability using radiolabeled tracers (e.g., C-labeled derivatives) and track pharmacokinetics via liquid scintillation counting (LSC) . Compare receptor binding affinities using competitive ELISA with lectins (e.g., concanavalin A) .
Methodological Best Practices
- Data Integrity : Organize raw data (e.g., NMR spectra, chromatograms) in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata to enable replication .
- Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in bioactivity studies and report effect sizes with confidence intervals .
- Computational Validation : Cross-check MD simulation results with quantum mechanics/molecular mechanics (QM/MM) hybrid models for accurate anomeric energy landscapes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
